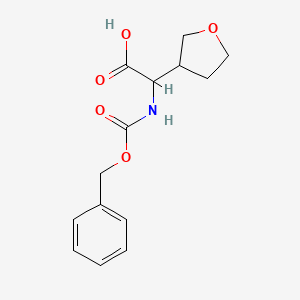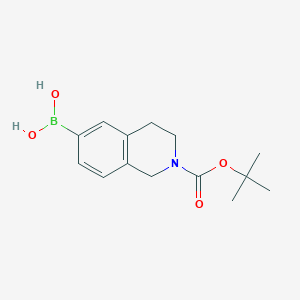
(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid
Vue d'ensemble
Description
The compound “(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid” is a boronic acid derivative. Boronic acids are known to reversibly bind diol functional groups and have been utilized for fluorescent detection of saccharides .
Synthesis Analysis
The synthesis of similar compounds involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared as a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of base .Molecular Structure Analysis
The molecular formula of a similar compound, 2-(tert-Butoxycarbonylamino)phenylboronic acid, is C11H16BNO3, and its molecular weight is 221.06 .Chemical Reactions Analysis
Boronic acids, including “this compound”, can undergo various chemical reactions. For instance, catalytic protodeboronation of pinacol boronic esters has been reported . Also, the replacement of the carboxylic acid group by boronic acid has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2-(tert-Butoxycarbonylamino)phenylboronic acid, include a melting point range of 296.5°C to 297.5°C and a molecular weight of 221.06 .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Synthesis of Tetrahydroisoquinolines : The compound plays a role in the synthesis of 1-substituted tetrahydroisoquinolines, achieved through lithiation and electrophilic quenching. This process is important for producing various derivatives of tetrahydroisoquinolines, useful in medicinal chemistry and natural product synthesis (Li, Leonori, Sheikh, & Coldham, 2013).
Application in Total Syntheses of Alkaloids : The substance is utilized in the efficient total syntheses of alkaloids such as crispine A and dysoxyline, showcasing its importance in the synthesis of complex natural products (Talk, Duperray, Li, & Coldham, 2016).
Chemoselective Tert-Butyloxycarbonylation : It serves as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines, facilitating selective protection in organic synthesis (Ouchi, Saito, Yamamoto, & Takahata, 2002).
Improved Synthesis of Carboxylic Acids : The compound is used in the improved synthesis of certain carboxylic acids, like 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, demonstrating its utility in enhancing the yield and purity of specific chemical syntheses (Liu, Thomas, Brieaddy, Berrang, & Carroll, 2008).
Catalysis and Activation Reactions
Catalytic Applications in Organic Synthesis : The compound is involved in reactions like the amination of thiophene and benzene nucleus, playing a critical role in catalytic processes that enable the synthesis of complex organic molecules (Wippich, Truchan, & Bach, 2016).
Activation of Carboxylic Acids : It is used in activating carboxylic acids, forming active esters for subsequent reactions in organic synthesis, highlighting its role in facilitating bond formation between different organic molecules (Basel & Hassner, 2002).
Mécanisme D'action
Safety and Hazards
The compound “(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .
Orientations Futures
Propriétés
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-6-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4/c1-14(2,3)20-13(17)16-7-6-10-8-12(15(18)19)5-4-11(10)9-16/h4-5,8,18-19H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZFASFEBKAGEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(CN(CC2)C(=O)OC(C)(C)C)C=C1)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



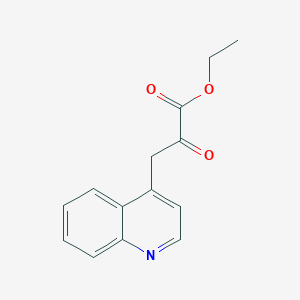

![(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol](/img/structure/B3230872.png)
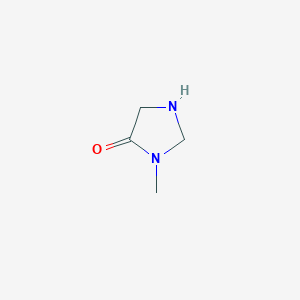
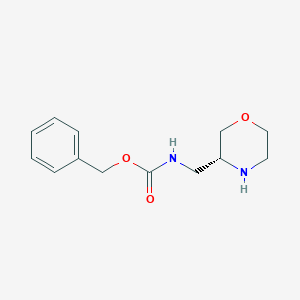

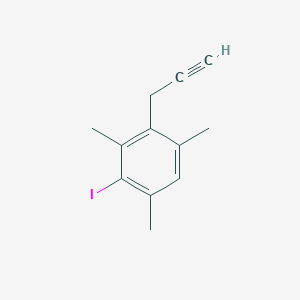
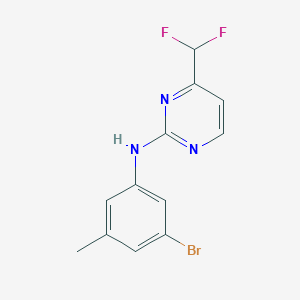
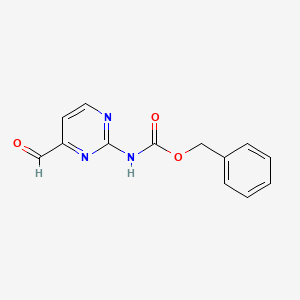
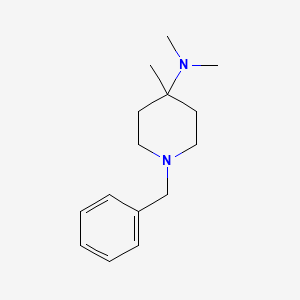

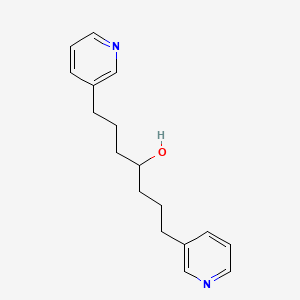
![3-Pyrrolidineacetic acid, a-[[(phenylmethoxy)carbonyl]amino]-](/img/structure/B3230970.png)
